molecular formula C29H42O7 B13075152 Kadcoccilactone B

Kadcoccilactone B

Cat. No.: B13075152
M. Wt: 502.6 g/mol
InChI Key: UCYIJPSZTKEWLZ-CAQIMXKKSA-N
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Description

Kadcoccilactone B is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family. This compound has garnered attention due to its potential biological activities, including protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE) inhibitory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kadcoccilactone B involves multiple steps, typically starting from simpler triterpenoid precursors. The synthetic routes often include oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring the correct stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Kadcoccilactone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .

Mechanism of Action

Kadcoccilactone B exerts its effects by inhibiting specific enzymes. For example, it inhibits PTP1B by binding to its active site, preventing the dephosphorylation of target proteins. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity . Similarly, its inhibition of AChE can increase acetylcholine levels in the brain, potentially improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

Kadcoccilactone B is structurally similar to other triterpenoids isolated from Kadsura coccinea, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which contribute to its specific biological activities. Its potent inhibitory effects on PTP1B and AChE make it a promising candidate for further research and development .

Properties

Molecular Formula

C29H42O7

Molecular Weight

502.6 g/mol

IUPAC Name

(1S,3R,7R,10S,13R,14S,17S,18R)-1,14-dihydroxy-9,9,18-trimethyl-17-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one

InChI

InChI=1S/C29H42O7/c1-16-6-7-19(34-24(16)31)17(2)18-10-11-29(33)21-9-8-20-25(3,4)35-22-14-23(30)36-28(20,22)15-27(21,32)13-12-26(18,29)5/h6,17-22,32-33H,7-15H2,1-5H3/t17-,18-,19-,20-,21+,22+,26+,27-,28+,29-/m0/s1

InChI Key

UCYIJPSZTKEWLZ-CAQIMXKKSA-N

Isomeric SMILES

CC1=CC[C@H](OC1=O)[C@@H](C)[C@@H]2CC[C@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O

Origin of Product

United States

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